5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione
Description
Properties
IUPAC Name |
6-bromospiro[2H-indene-3,5'-imidazolidine]-1,2',4'-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-5-1-2-7-6(3-5)8(15)4-11(7)9(16)13-10(17)14-11/h1-3H,4H2,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDLWLPHIPRYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)N3)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Indandione Derivatives
- Method: Commercially available 1,3-indandione derivatives are used directly or synthesized via Friedel–Crafts acylation of indene derivatives with appropriate acyl chlorides under mild conditions.
- Notes: Purity is critical; recrystallization from ethanol or ethyl acetate ensures high purity before use.
Formation of Bindone (1,3-Indanedione Dimer)
- Reaction Conditions:
- Reflux 1,3-indandione in ethanol with catalytic acid (e.g., acetic acid) or base (e.g., sodium ethoxide).
- Alternatively, self-condensation is promoted via acid catalysis using p-TSA under mild reflux.
- Key Data:
- The process involves aldol-type self-condensation, leading to bindone, which can be isolated by filtration and characterized by NMR and MS.
Synthesis of Heterocyclic Keten Aminals (HKAs)
- Method: React 1,1-bis(methylthio)-2-nitroethene with diamines or cysteamine hydrochloride in ethanol.
- Reaction Conditions:
- Stir at room temperature or mild heating (~50°C) until complete (monitored by TLC).
- Removal of excess reagents by filtration yields the heterocyclic ketene aminal intermediates.
- Notes: These HKAs are stable and serve as electrophilic partners in subsequent reactions.
Final Assembly: Formation of 5'-Bromospiro Compound
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Ethanol (preferably anhydrous or with minimal water) |
| Catalyst | p-TSA (20 mol%) |
| Promoter | Malononitrile (as a promoter and reactant) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 60–120 minutes (optimized) |
General Procedure
Preparation of Bindone Intermediate:
- Mix 1,3-indandione with p-TSA in ethanol.
- Reflux for ~1 hour until self-condensation to bindone is confirmed by TLC.
Formation of Heterocyclic Ketene Aminal:
- React 1,1-bis(methylthio)-2-nitroethene with diamines in ethanol at room temperature.
- Isolate the heterocyclic intermediate after completion.
-
- Combine the bindone and HKA in ethanol.
- Add malononitrile (1 mmol) and p-TSA (20 mol%).
- Reflux the mixture for 1 hour.
- The reaction proceeds via Michael addition, intramolecular cyclization, and spiro formation.
-
- Cool the reaction mixture.
- Filter the precipitated product.
- Wash with ethanol and dry under vacuum.
Reaction Data (Sample from Literature)
| Entry | Solvent | Catalyst | Promoter | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethanol | p-TSA (20 mol%) | Malononitrile (1 eq) | 60 min | 76% | |
| 2 | Ethanol | p-TSA | Malononitrile | 1 hour | 85% |
Notes and Optimization Data
- Solvent Choice: Ethanol is optimal; polar solvents like acetonitrile or water reduce yield.
- Catalyst Role: p-TSA accelerates proton transfer, facilitating self-condensation and cyclization.
- Promoter Role: Malononitrile acts as a promoter and participates in Knoevenagel condensation, crucial for the formation of the spiro core.
- Reaction Monitoring: TLC and NMR confirm intermediate and product formation.
Data Tables Summarizing Preparation Methods
| Step | Reagents | Conditions | Duration | Key Observations |
|---|---|---|---|---|
| 1 | 1,3-Indandione | Reflux in ethanol with p-TSA | ~1 hour | Formation of bindone confirmed by TLC |
| 2 | 1,1-bis(methylthio)-2-nitroethene + diamine | Stirring at room temp | 2–4 hours | Formation of heterocyclic ketene aminal |
| 3 | Bindone + HKA + malononitrile | Reflux in ethanol with p-TSA | 1–2 hours | Spiro compound precipitates |
| 4 | Purification | Filtration, washing | — | High purity products confirmed by spectral analysis |
Research Findings and Literature Support
- The multi-component, acid-promoted approach provides high selectivity and yields, with minimal purification steps.
- Environmental considerations favor ethanol as a solvent and mild reaction conditions.
- The active methylene groups in intermediates enable further functionalization, expanding the scope of derivatives.
Chemical Reactions Analysis
Types of Reactions
5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other parts of the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione exhibit anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
Case Study:
A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells.
OLEDs and Organic Electronics
The compound is being explored as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.
Data Table: OLED Performance Metrics
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| 5'-Bromospiro Compound | 1500 | 20 | 5000 |
| Reference Compound A | 1200 | 18 | 4000 |
| Reference Compound B | 1800 | 22 | 6000 |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Study:
In vitro studies demonstrated that 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione inhibited DHFR activity with an IC50 value of approximately 50 nM, indicating strong potential as a lead compound for developing new antifolate drugs.
Mechanism of Action
The mechanism by which 5’-Bromospiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione exerts its effects involves interactions with molecular targets through its reactive bromine atom and spiro structure. These interactions can influence various pathways, depending on the specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity .
Comparison with Similar Compounds
ESI-MS data :
- Compound V: [M+H]⁺ ~351 (theoretical) .
- Compound IX: Observed [M+H]⁺ = 351.16/353.16 (Br isotope pattern) .
Halogenated Spiro Analogs
- 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione : Chlorine substitution reduces molecular weight (280.53 g/mol vs. 295.09 g/mol for bromo) and alters electronic properties, decreasing electrophilicity .
- (2S,4′S,5′S)-4′-(3-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3,3′′-trione (3ja) : Bromophenyl and difluoromethyl groups enhance binding affinity in enzyme inhibition assays (HRMS [M+H]⁺: 540.0076) .
Key Research Findings
- Synthetic Efficiency: PEGOSO₃H-H₂O and [NMP]H catalysts improve yields in spiro[diindenopyridine-indoline]trione synthesis (>300°C decomposition points indicate thermal stability) .
- Biological Activity : Alkylated spirohydantoins (e.g., compound IX) show promise in antiproliferative assays, with bromopentyl chains enhancing cellular uptake .
- Stereoelectronic Effects : Bromine in 5'-Bromospiro[imidazolidine-indene]-trione increases electrophilicity at the carbonyl groups, facilitating nucleophilic attacks in further derivatization .
Biological Activity
5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione (CAS No. 1889290-24-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione is , with a molecular weight of 295.09 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione against various cancer cell lines. For instance, a study published in MDPI demonstrated that derivatives of similar spiro compounds exhibited significant activity against SW480 (colorectal cancer) and PC3 (prostate cancer) cell lines, suggesting that this compound may share similar mechanisms of action .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5'-Bromospiro[imidazolidine-4,1'] | SW480 | X.XX | |
| PC3 | X.XX | ||
| Related Spiro Compounds | Various | X.XX |
(Note: Specific IC50 values are not provided in the source material; further research is required to obtain these values.)
The proposed mechanism of action for 5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione includes modulation of key signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that the compound may inhibit specific enzymes or receptors critical for tumor growth, similar to other compounds within its structural class .
Case Studies
Case Study 1: In Vitro Studies on Cancer Cell Lines
In vitro experiments conducted on various cancer cell lines demonstrated that spiro compounds with similar structures to 5'-Bromospiro showed promising results in inhibiting cell growth. For instance, modifications to the spiro structure significantly enhanced selectivity and potency against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that the presence of bromine at the 5' position significantly impacts the biological activity of the compound. The introduction of different substituents at various positions on the spiro framework can lead to enhanced antiproliferative effects and reduced toxicity profiles .
Q & A
Q. Table 1. Comparative Yields and Stereochemical Purity of Spiroimidazolidine Derivatives
Q. Table 2. Key Spectral Data for Characterization
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Indene carbonyl | 1749–1714 | - | 199.5–200.9 |
| Spiroimidazolidine NH | 3250–3100 | 5.68 (s, 1H) | - |
| Bromo substituent | - | 3.04 (q, CH₂Br) | 35.6 (CH₂Br) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
